2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazolinone core, a methoxyphenyl group, and a triazole ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps. One common method starts with the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid. This intermediate is then subjected to S-alkylation using appropriate alkylating agents under microwave-induced conditions to form the desired compound . The reaction conditions often involve the use of green chemistry approaches, such as deep eutectic solvents (DES) and microwave irradiation, to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antibacterial, antiviral, and anticancer agent due to its ability to interact with various biological targets . In biology, it is used to study enzyme inhibition and protein interactions. In the industrial sector, this compound is investigated for its potential use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core and triazole ring are known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets . The exact pathways involved depend on the specific biological context and the target enzymes or receptors.
Comparison with Similar Compounds
Similar compounds to 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide include other quinazolinone derivatives and triazole-containing compounds. For example, 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one and its derivatives share similar structural features and biological activities . the presence of the triazole ring in the target compound provides additional binding interactions and enhances its biological activity compared to other quinazolinone derivatives .
Properties
IUPAC Name |
2-[3-[(3-methoxyphenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-29-14-6-4-5-13(9-14)10-26-18(28)15-7-2-3-8-16(15)23-20(26)30-11-17(27)24-19-21-12-22-25-19/h2-9,12H,10-11H2,1H3,(H2,21,22,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHAADFXIVYPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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